REACTION_CXSMILES
|
[C:1]1([OH:7])C=CC=CC=1.[F:8][C:9]1[CH:17]=[CH:16][CH:15]=[CH:14][C:10]=1NOC.S(=O)(=O)(O)[OH:19].N([O-])=O.[Na+].NC(N)=O>O>[F:8][C:9]1[CH:17]=[CH:16][C:15]([O:7][CH3:1])=[CH:14][C:10]=1[OH:19] |f:3.4|
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
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Name
|
2-fluoro-methoxyaniline
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Quantity
|
11.3 g
|
Type
|
reactant
|
Smiles
|
FC1=C(NOC)C=CC=C1
|
Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
6.07 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.48 g
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
4 (± 1) °C
|
Type
|
CUSTOM
|
Details
|
was stirred for five minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a three-necked round-bottom flask (1000 mL), equipped with dropping-funnel and a magnetic stirrer
|
Type
|
ADDITION
|
Details
|
When the addition
|
Type
|
CUSTOM
|
Details
|
Meanwhile an apparatus was prepared
|
Type
|
CUSTOM
|
Details
|
consisting of a three-necked round-bottom flask
|
Type
|
DISTILLATION
|
Details
|
(1000 mL), a thermometer , an electrical heating mantle, a steam distillation apparatus, and long (40 cm) water-jacketed condensor on top of which a 500 mL
|
Type
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TEMPERATURE
|
Details
|
The mixture was heated to 150° C.
|
Type
|
TEMPERATURE
|
Details
|
the diazonium salt solution, cooled all the time
|
Type
|
ADDITION
|
Details
|
by adding small chunks of the ice to it
|
Type
|
ADDITION
|
Details
|
was added dropwise from the dropping funnel
|
Type
|
CUSTOM
|
Details
|
to remove the phenol
|
Type
|
EXTRACTION
|
Details
|
The distillate was extracted with ether (3×400 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined ether extracts were dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude phenol was purified on a silica column
|
Type
|
WASH
|
Details
|
eluted with ether/n-hexane (15:85)
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=C(C=C1)OC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.03 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |